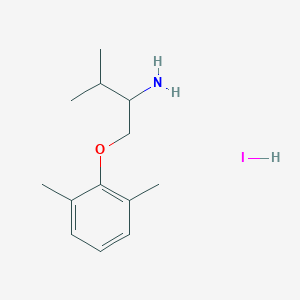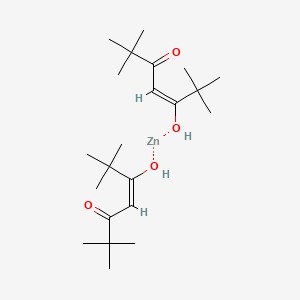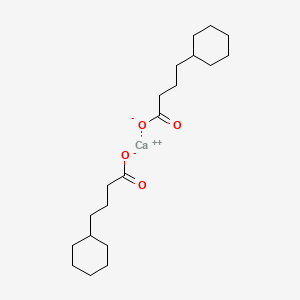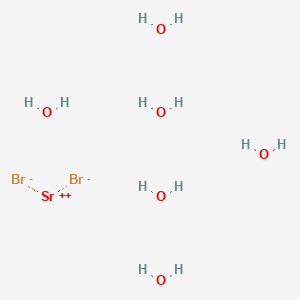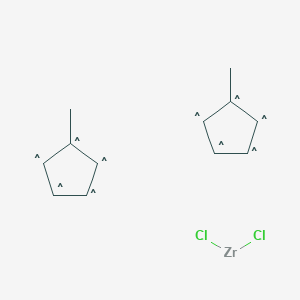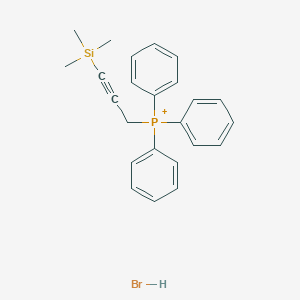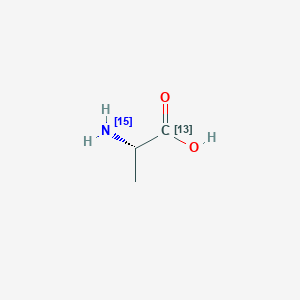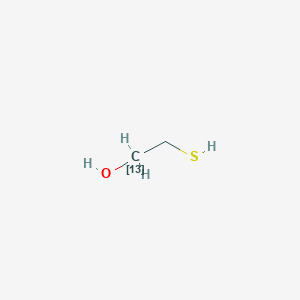
N,N'-DI(Quinolin-8-YL)-perylentetracarbonic acid, diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N,N’-Di(quinolin-8-yl)oxalamide is a chemical compound composed of two quinoline rings connected by an oxalamide linker.
- Quinoline derivatives are known for their diverse properties, including fluorescence, biological activity, and coordination chemistry.
- This compound has garnered interest due to its unique structure and potential applications.
Preparation Methods
Synthetic Routes: N,N’-Di(quinolin-8-yl)oxalamide can be synthesized through various methods, such as condensation reactions or cyclization processes.
Reaction Conditions: The synthesis typically involves reacting quinoline-8-carboxylic acid with oxalyl chloride or oxalic acid diethyl ester under appropriate conditions.
Industrial Production: While industrial-scale production details may vary, laboratories often employ similar synthetic routes with optimized conditions.
Chemical Reactions Analysis
Reactivity: N,N’-Di(quinolin-8-yl)oxalamide can undergo several reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biology: Its fluorescence properties make it useful for cellular imaging and metal ion detection.
Medicine: Research explores its potential as a diagnostic tool or therapeutic agent.
Industry: Applications in materials science, sensors, and catalysis are being investigated.
Mechanism of Action
- The compound’s mechanism of action primarily relates to its coordination with metal ions (e.g., Zn²⁺).
- It may interact with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other quinoline-based derivatives, such as N-(quinolin-8-yl)picolinamide and N2,N6-di(quinolin-8-yl)pyridine-2,6-dicarboxamide, exhibit similar properties.
Uniqueness: N,N’-Di(quinolin-8-yl)oxalamide’s distinct structure and fluorescence behavior set it apart from related compounds.
Properties
Molecular Formula |
C42H22N4O4 |
|---|---|
Molecular Weight |
646.6 g/mol |
IUPAC Name |
7,18-di(quinolin-8-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C42H22N4O4/c47-39-27-15-11-23-25-13-17-29-36-30(42(50)46(41(29)49)32-10-2-6-22-8-4-20-44-38(22)32)18-14-26(34(25)36)24-12-16-28(35(27)33(23)24)40(48)45(39)31-9-1-5-21-7-3-19-43-37(21)31/h1-13,15-20,28H,14H2 |
InChI Key |
DWUKFUAFGJPJEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C3=C(C=CC4=C5C=CC6=C7C5=C(C1=C43)C=CC7C(=O)N(C6=O)C8=CC=CC9=C8N=CC=C9)C(=O)N(C2=O)C1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


